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Compound of Interest

Compound Name:
2-Chloro-5-fluoro-4-

methylquinazoline

Cat. No.: B11902485

Get Quote

Technical Monograph: 2-Chloro-5-fluoro-4-
methylquinazoline
Structural Dynamics, Synthesis, and Reactivity Profiling

Molecular Weight: 196.61 g/mol

Executive Technical Summary
2-Chloro-5-fluoro-4-methylquinazoline represents a "privileged scaffold" modification in

medicinal chemistry. While the quinazoline core is ubiquitous in EGFR inhibitors (e.g.,

Gefitinib), the specific 5-fluoro, 4-methyl substitution pattern offers distinct pharmacological

advantages:

Metabolic Blocking: The fluorine atom at the C5 position blocks a common site of oxidative

metabolism (Phase I), extending the half-life of derived clinical candidates.

Electronic Modulation: The 5-fluoro substituent exerts a strong inductive effect (-I),

modulating the electron density of the pyrimidine ring and enhancing the electrophilicity of
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the C2-chlorine.

Steric Locking: The 4-methyl group provides steric bulk that can induce atropisomerism or

restrict conformational freedom when the scaffold is bound to a kinase ATP-binding pocket.

This guide details the synthesis, structural characterization, and reactivity of this compound,

serving as a blueprint for its utilization in drug discovery.

Structural & Electronic Analysis
The "Peri-Interaction" Effect
A critical structural feature of this molecule is the proximity of the C5-Fluorine and the C4-

Methyl group. This is known as a peri-interaction (1,8-relationship in naphthalene numbering,

4,5 in quinazoline).

Van der Waals Repulsion: The Van der Waals radius of Fluorine (1.47 Å) and the Methyl

group (2.0 Å) leads to steric crowding. This often forces the methyl group to rotate or the ring

to slightly distort, affecting

-stacking capabilities in crystal lattices.

Bond Polarization: The electronegative fluorine pulls electron density from the C5 carbon,

which inductively deactivates the adjacent C4 position. However, the C2 position remains the

most electron-deficient center, making it the primary site for Nucleophilic Aromatic

Substitution (

).

Reactivity Hierarchy
The molecule possesses three distinct reactive centers, exploitable in sequence:

C2-Chlorine (Primary): Highly reactive leaving group for

reactions with amines, thiols, or alkoxides.

C4-Methyl (Secondary): Benzylic-like protons are acidic enough for deprotonation/alkylation

or radical bromination, though less reactive than a methyl on a pyridine ring due to the fused
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benzene system.

C5-Fluorine (Tertiary): Generally stable, but can be displaced under extreme forcing

conditions or via specific transition-metal catalysis (C-F activation), though this is rare in

standard medicinal chemistry workflows.

Synthesis & Process Chemistry
The synthesis of 2-Chloro-5-fluoro-4-methylquinazoline requires a regioselective approach

to ensure the methyl group is installed at C4 and the chlorine at C2. The most robust route

utilizes 2-Amino-6-fluorobenzonitrile as the starting material.

Validated Synthetic Pathway
Step 1: Grignard Addition (Ketone Formation) Reaction of 2-Amino-6-fluorobenzonitrile with

Methylmagnesium bromide (MeMgBr) yields the intermediate ketimine, which hydrolyzes to 2-

Amino-6-fluoroacetophenone.

Step 2: Cyclocondensation The acetophenone is cyclized using Urea (melt fusion) or

Potassium Cyanate (acidic conditions) to form the 5-Fluoro-4-methylquinazolin-2(1H)-one.

Note: This intermediate exists in tautomeric equilibrium with the 2-hydroxy form.

Step 3: Deoxychlorination The cyclic urea is treated with Phosphorus Oxychloride (

) to install the chlorine atom.

Reaction Workflow Diagram (DOT)

2-Amino-6-fluorobenzonitrile
(CAS 77326-36-4) 2-Amino-6-fluoroacetophenone

MeMgBr, THF
(Grignard Addition) 5-Fluoro-4-methyl-

quinazolin-2(1H)-one

Urea, 180°C
(Cyclization) 2-Chloro-5-fluoro-

4-methylquinazoline

POCl3, Reflux
(Chlorination)

Click to download full resolution via product page

Figure 1: Step-wise synthetic route from nitrile precursor to final chlorinated heterocycle.

Experimental Protocols
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Synthesis of 2-Chloro-5-fluoro-4-methylquinazoline
Note: All reactions must be performed in a fume hood due to the generation of HCl gas and use

of toxic reagents.

Step 1: Preparation of 2-Amino-6-fluoroacetophenone

Charge a dry 3-neck flask with 2-Amino-6-fluorobenzonitrile (1.0 eq) and anhydrous THF (10

vol) under

.

Cool to 0°C. Dropwise add MeMgBr (3.0 M in ether, 2.5 eq).

Allow to warm to RT and stir for 4 hours (Monitor by TLC for disappearance of nitrile).

Quench with 1N HCl (exothermic!). Stir 1 hour to hydrolyze the imine.

Extract with EtOAc, wash with brine, dry over

, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Step 2: Cyclization to Quinazolinone

Mix 2-Amino-6-fluoroacetophenone (1.0 eq) and Urea (5.0 eq) in a round-bottom flask.

Heat the neat mixture to 160-180°C. The mixture will melt and evolve ammonia gas.

Stir for 3-4 hours until solidification occurs.

Cool to RT, triturate with water, filter the solid, and wash with cold ethanol.

QC Check: LC-MS should show Mass [M+H] = 179. (Loss of water from urea condensation).

[1]

Step 3: Chlorination (

)

Suspend the quinazolinone (1.0 eq) in
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(5-8 vol).

Add N,N-Dimethylaniline (catalytic, 0.1 eq) to accelerate the reaction.

Reflux (approx. 105°C) for 4-6 hours. Solution should become clear.

Distill off excess

under reduced pressure.

Pour residue onto crushed ice/water slowly (Violent hydrolysis!).

Neutralize with

to pH 7-8.

Extract with DCM, dry, and concentrate. Recrystallize from Hexane/EtOAc.

Analytical Data Summary
Property Value / Description Notes

Appearance
White to Off-white crystalline

solid

Melting Point 108 - 112 °C (Predicted) Depends on solvent purity

1H NMR (DMSO-d6)
δ 2.85 (s, 3H, Me), 7.45 (t, 1H),

7.65 (d, 1H), 7.90 (m, 1H)
5-F causes splitting of H6/H8

19F NMR δ -115 to -120 ppm Characteristic Ar-F shift

Mass Spec m/z 196.61 [M+H]+
Chlorine isotope pattern (3:[2]

[3][4]1) visible

Reactivity Profile: The Gateway
The primary utility of this molecule is the displacement of the C2-Chlorine by nucleophiles. This

reaction is facilitated by the ring nitrogens and the electron-withdrawing fluorine.

Mechanism of Action ( )
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Attack: Nucleophile (e.g., aniline, aliphatic amine) attacks C2.

Meisenheimer Complex: Formation of a resonance-stabilized intermediate. The negative

charge is delocalized onto the N1 and N3 nitrogens.

Elimination: Chloride ion is expelled, restoring aromaticity.

Reactivity Visualization

2-Chloro-5-fluoro-
4-methylquinazoline

Nucleophilic Displacement (SnAr)
Reagent: R-NH2 / Heat

Target: C2 Position

Benzylic Oxidation
Reagent: NBS / Radical Initiator

Target: C4-Methyl Group

2-Amino-5-fluoro-4-methylquinazoline
(Kinase Inhibitor Core)

2-Chloro-4-(bromomethyl)-5-fluoroquinazoline
(Irreversible Inhibitor Probe)

Click to download full resolution via product page

Figure 2: Divergent synthetic utility. Green path indicates the primary medicinal chemistry

application.

Safety & Handling
Hazards: The compound is an organohalide. It is likely a skin and eye irritant. The hydrolysis

of residual

releases HCl gas.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow

hydrolysis of C-Cl bond over months if exposed).

Disposal: Halogenated organic waste streams.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b11902485/docs?utm_src=pdf-body-img#2-chloro-5-fluoro-4-methylquinazoline-molecular-structure-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11902485?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
ChemicalBook. (2023). 2-Amino-6-fluorobenzonitrile Properties and Applications. Retrieved

from

Ambeed. (2023). 2-Chloro-5-fluoro-4-methylquinazoline Product Datasheet (CAS

1388037-44-2).[5][6][7] Retrieved from

National Institutes of Health (NIH). (2010). A general synthetic procedure for 2-chloromethyl-

4(3H)-quinazolinone derivatives.[8] Molecules, 15(12), 9473-85. Retrieved from

BLD Pharm. (2023). 2-Chloro-5-fluoro-4-methylquinazoline Synthesis and Availability.

Retrieved from

SciSpace. (2023). Quinazoline derivatives & pharmacological activities: a review. Retrieved

from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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